

# Physical and chemical properties of 2-Chloro-6-methylbenzothiazole

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## Compound of Interest

Compound Name: 2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641

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An In-depth Technical Guide to **2-Chloro-6-methylbenzothiazole**: Properties, Synthesis, and Applications

## Introduction

**2-Chloro-6-methylbenzothiazole** is a heterocyclic aromatic organic compound that holds significant interest for researchers and scientists, particularly within the fields of medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold—a bicyclic ring system consisting of a benzene ring fused to a thiazole ring—this molecule serves as a versatile and crucial building block for the synthesis of more complex structures. The presence of a reactive chlorine atom at the 2-position makes it an ideal precursor for introducing a wide array of functional groups, enabling the exploration of diverse chemical space in drug discovery and the development of novel materials. This guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-6-methylbenzothiazole**, its synthesis, reactivity, and safety considerations, offering field-proven insights for professionals in drug development and chemical research.

## Molecular Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization of its molecular structure and associated identifiers. These data points ensure unambiguous communication and referencing in research and regulatory contexts.

Caption: Molecular Structure of **2-Chloro-6-methylbenzothiazole**

Table 1: Chemical Identifiers for **2-Chloro-6-methylbenzothiazole**

Identifier	Value
IUPAC Name	2-chloro-6-methyl-1,3-benzothiazole[1]
CAS Number	3507-26-4[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNS[1]
Molecular Weight	183.66 g/mol [1]
InChI	InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3[1]
InChIKey	PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]
SMILES	<chem>CC1=CC2=C(C=C1)N=C(S2)Cl</chem> [1]
EC Number	625-227-8[1]

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications, from reaction conditions to formulation in drug delivery systems.

Table 2: Core Physicochemical Properties of **2-Chloro-6-methylbenzothiazole**

Property	Value	Source
Appearance	Solid	[2]
Melting Point	44 - 49 °C	[2]
Topological Polar Surface Area	41.1 Å <sup>2</sup>	[1]
XLogP3	3.7	[1]
Exact Mass	182.9909481 Da	[1]

## Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of **2-Chloro-6-methylbenzothiazole**. Each method provides a unique fingerprint of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a distinct singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the ring.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the thiazole ring.<sup>[3]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorptions for **2-Chloro-6-methylbenzothiazole** would include C-H stretching from the aromatic and methyl groups, C=N stretching from the thiazole ring, and C-Cl stretching vibrations. The PubChem entry for this compound references the availability of FTIR spectra.<sup>[1]</sup>
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (183.66 g/mol), with an isotopic pattern characteristic of a molecule containing one chlorine atom ( $\text{M}+2$  peak at approximately one-third the intensity of the  $\text{M}^+$  peak).

## Exemplary Protocol: $^1\text{H}$ NMR Sample Preparation and Analysis

This protocol outlines a standard procedure for obtaining a high-quality  $^1\text{H}$  NMR spectrum, a fundamental step in the validation of the compound's identity.

Objective: To acquire a proton NMR spectrum of **2-Chloro-6-methylbenzothiazole** for structural confirmation.

#### Materials:

- **2-Chloro-6-methylbenzothiazole** sample (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

#### Procedure:

- **Sample Weighing:** Accurately weigh 5-10 mg of the **2-Chloro-6-methylbenzothiazole** sample and transfer it into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial. The choice of solvent is critical; the compound must be fully soluble.
- **Dissolution:** Gently vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution into a 5 mm NMR tube.
- **Data Acquisition:** Place the NMR tube into the spectrometer's spinner and insert it into the NMR magnet. Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

## Synthesis and Reactivity

The synthesis of **2-Chloro-6-methylbenzothiazole** is a key process for its utilization as a chemical intermediate. Benzothiazole derivatives are often synthesized from corresponding anilines or aminothiophenols.[4][5][6]



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Caption: Plausible synthetic route to **2-Chloro-6-methylbenzothiazole**.

## Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a common method for converting an amino group on a heterocyclic ring to a chloro group.

Objective: To synthesize **2-Chloro-6-methylbenzothiazole** from 2-Amino-6-methylbenzothiazole.

Materials:

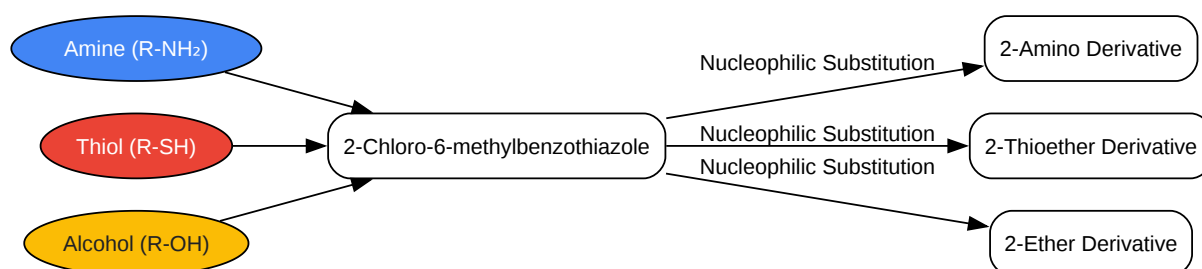
- 2-Amino-6-methylbenzothiazole[7]
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated hydrochloric acid (HCl)
- Copper(I) chloride ( $\text{CuCl}$ )
- Ice
- Water
- Organic solvent (e.g., dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Diazotization:** Dissolve 2-Amino-6-methylbenzothiazole in concentrated HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the complete formation of the diazonium salt intermediate.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of CuCl in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N<sub>2</sub> gas) should be observed.
- **Reaction Completion and Isolation:** Allow the reaction mixture to warm to room temperature and stir for several hours. The product will often precipitate or can be extracted.
- **Extraction:** Extract the reaction mixture with an organic solvent like dichloromethane.
- **Washing and Drying:** Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **2-Chloro-6-methylbenzothiazole**.

## Chemical Reactivity and Derivatization Potential

The chlorine atom at the 2-position of the benzothiazole ring is the key to the molecule's utility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity is the cornerstone of its application in building diverse molecular libraries for drug discovery.



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Caption: Derivatization pathways of **2-Chloro-6-methylbenzothiazole**.

This reactivity enables the synthesis of a wide range of derivatives, including:

- 2-Amino-6-methylbenzothiazoles: By reacting with various primary or secondary amines.
- 2-Thioether-6-methylbenzothiazoles: By reacting with thiols.
- 2-Alkoxy-6-methylbenzothiazoles: By reacting with alcohols or alkoxides.

These reactions significantly expand the chemical diversity that can be achieved from a single, readily accessible starting material.

## Applications in Research and Drug Development

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Derivatives of 2-substituted benzothiazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[4]</sup> **2-Chloro-6-methylbenzothiazole** serves as a critical starting material for accessing libraries of these potentially therapeutic agents. The methyl group at the 6-position can also influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

## Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. **2-Chloro-6-methylbenzothiazole** has associated hazards that must be managed to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed[1] [8]	Warning
Eye Irritation	H319: Causes serious eye irritation[1][8]	Warning

## Protocol: Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
- Personal Protective Equipment:
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
  - Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
- Spill Response: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

## Storage Recommendations

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Chloro-6-methylbenzothiazole** is a compound of significant value in the landscape of chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties,



coupled with the strategic reactivity of the 2-chloro substituent, establish it as a versatile and powerful building block. A thorough understanding of its characteristics, synthetic routes, and safe handling practices, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

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